

An In-depth Technical Guide to the Structural Isomers of 9-Oxooctadecanedioic Acid

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Compound of Interest		
Compound Name:	9-Oxooctadecanedioic acid	
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Introduction

Long-chain keto-dicarboxylic acids are a class of molecules with significant, yet underexplored, potential in various scientific domains, including metabolism, polymer chemistry, and drug development. **9-Oxooctadecanedioic acid**, a C18 dicarboxylic acid featuring a ketone group at the ninth carbon, and its structural isomers represent a fascinating area of study. The position of the ketone group along the aliphatic chain can significantly influence the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structural isomers of **9-oxooctadecanedioic acid**, including their synthesis, physicochemical properties, potential biological roles, and relevant experimental protocols. Due to the limited availability of data for specific positional isomers, this guide combines established principles of organic chemistry and biochemistry with available data on related long-chain dicarboxylic and keto acids.

Structural Isomerism in Oxooctadecanedioic Acid

The structural isomers of **9-oxooctadecanedioic acid** are positional isomers, where the molecular formula ($C_{18}H_{32}O_5$) remains constant, but the location of the ketone group on the 18-carbon chain differs. The nomenclature designates the carbon atoms of the dicarboxylic acid from each end, but for clarity in this guide, we will number the carbons sequentially from one carboxyl group to the other. Thus, the primary structural isomers are defined by the position of the oxo (ketone) group, ranging from the 2- to the 9-position. Due to the symmetry of the



dicarboxylic acid, 10-oxooctadecanedioic acid is identical to **9-oxooctadecanedioic acid**, and so on.

The general structure is: $HOOC-(CH_2)_x-CO-(CH_2)_y-COOH$ where x + y = 15.

For **9-oxooctadecanedioic acid**, x=7 and y=8.

Physicochemical Properties of Oxooctadecanedioic Acid Isomers

The exact physicochemical properties of each positional isomer of oxooctadecanedioic acid are not extensively documented. However, we can infer their properties based on the general trends observed for dicarboxylic acids and the influence of a ketone group.[1][2][3]

Table 1: Predicted Physicochemical Properties of Oxooctadecanedioic Acid Isomers



Property	General Trend and Predicted Values	
Molecular Formula	C18H32O5	
Molecular Weight	328.44 g/mol	
Melting Point (°C)	Expected to be crystalline solids. The melting point will vary based on the position of the ketone group, which affects crystal lattice packing. Generally, dicarboxylic acids have relatively high melting points. For comparison, octadecanedioic acid has a melting point of 125-128 °C. The introduction of a ketone group may slightly alter this. A notable fluctuation in melting points is observed between odd and evennumbered carbon chain dicarboxylic acids, with odd-numbered chains having lower melting points.[3]	
Boiling Point (°C)	High, with decomposition likely before boiling at atmospheric pressure.	
Water Solubility	Low. The long hydrocarbon chain imparts significant hydrophobic character. Solubility is expected to be slightly higher than the parent octadecanedioic acid due to the polarity of the ketone group. Dicarboxylic acids are generally more soluble than their corresponding monocarboxylic acids.[2]	
pKa	Two pKa values are expected, corresponding to the two carboxylic acid groups. The first pKa (pKa1) will be lower (more acidic) than the second (pKa2). The inductive effect of the second carboxyl group increases the acidity of the first.[1] This effect diminishes as the distance between the carboxyl groups increases. The electron-withdrawing effect of the ketone group will slightly increase the acidity of the nearby carboxylic acid.	



Annearance	Likely to be a white or off-white crystalline solid
Appearance	at room temperature.

Synthesis and Experimental Protocols

The synthesis of specific positional isomers of oxooctadecanedioic acid is not widely reported. However, a general and plausible approach involves the oxidative cleavage of a corresponding unsaturated fatty acid, followed by further oxidation. Ozonolysis is a powerful technique for this purpose.[4][5][6][7][8]

General Synthetic Approach: Ozonolysis of Unsaturated Fatty Acids

A mixture of positional isomers of oxooctadecanedioic acid can be synthesized from a mixture of positional isomers of monounsaturated fatty acids. For example, the ozonolysis of oleic acid (cis-9-octadecenoic acid) yields azelaic acid (a C9 dicarboxylic acid) and nonanoic acid. To generate an 18-carbon keto-dicarboxylic acid, a starting material with a double bond and another functional group that can be oxidized to a carboxylic acid is required.

A more direct, albeit challenging, approach would be the selective oxidation of a dihydroxyoctadecanedioic acid.

Experimental Protocol: Synthesis via Oxidation of a Long-Chain Diol

This protocol outlines a general method for the oxidation of a long-chain diol to a ketodicarboxylic acid. The synthesis of a specific positional isomer of a dihydroxyoctadecanedioic acid would be a necessary precursor.

Step 1: Oxidation of a Dihydroxyoctadecanedioic Acid Ester

- Protection of Carboxyl Groups: The starting dihydroxyoctadecanedioic acid is first esterified (e.g., to its dimethyl ester) to protect the carboxylic acid functionalities from oxidation.
- Selective Oxidation of a Secondary Alcohol: The dihydroxy ester is then subjected to selective oxidation of one of the secondary alcohol groups to a ketone. This can be achieved



using milder oxidizing agents like pyridinium chlorochromate (PCC) or by Swern oxidation.

- Reaction Conditions: The reaction is typically carried out in an anhydrous organic solvent (e.g., dichloromethane) at controlled temperatures to prevent over-oxidation.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude keto-diester is then purified using column chromatography.

Step 2: Hydrolysis to the Keto-Dicarboxylic Acid

- Saponification: The purified keto-diester is hydrolyzed using a base (e.g., potassium hydroxide in a methanol/water mixture).
- Acidification: The reaction mixture is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate groups, yielding the final keto-dicarboxylic acid.
- Extraction and Purification: The product is extracted with an organic solvent, washed, dried, and purified by recrystallization.

Characterization

The synthesized isomers would be characterized using a combination of analytical techniques:

- Mass Spectrometry (MS): To confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the exact position of the ketone group and confirm the overall structure.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretches of the ketone and carboxylic acid functional groups.
- Melting Point Analysis: To determine the purity and physical state.

Biological Role and Signaling Pathways



While specific signaling pathways for **9-oxooctadecanedioic acid** have not been elucidated, the biological roles of dicarboxylic acids and keto acids are well-established, providing a framework for their potential activities.

Metabolism of Dicarboxylic Acids

Long-chain dicarboxylic acids are metabolites formed through the ω -oxidation of monocarboxylic fatty acids.[9] This pathway becomes more prominent when the primary fatty acid metabolism pathway (β -oxidation) is overloaded or impaired.[9] Once formed, these dicarboxylic acids undergo peroxisomal β -oxidation, which shortens the carbon chain from both ends.[9][10] This metabolic route can be seen as a protective mechanism to handle excess fatty acids.

Role of Keto Acids in Metabolism

Keto acids are key intermediates in numerous metabolic pathways.[11][12]

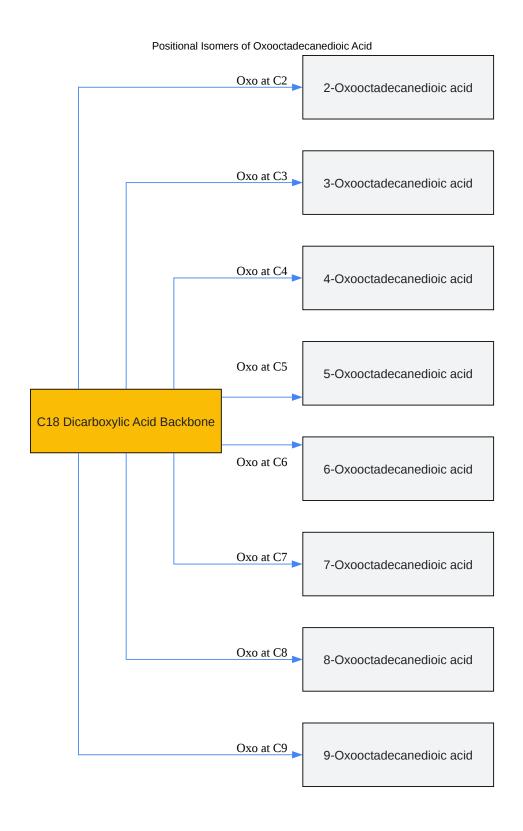
- α-keto acids: Are involved in the Krebs cycle and amino acid metabolism.[11][12]
- β-keto acids: Are intermediates in fatty acid metabolism and can be prone to decarboxylation.[11]
- y-keto acids: Are also found as metabolic intermediates.[11]

Given its structure, **9-oxooctadecanedioic acid** is a long-chain γ -keto dicarboxylic acid (relative to one carboxyl group) and a δ -keto dicarboxylic acid (relative to the other). Its metabolism would likely involve the peroxisomal β -oxidation pathway, with the ketone group potentially influencing the rate and products of this process.

Visualizations

Logical Relationship of Structural Isomers





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Caption: Positional isomers of oxooctadecanedioic acid.



Experimental Workflow for Synthesis and Characterization

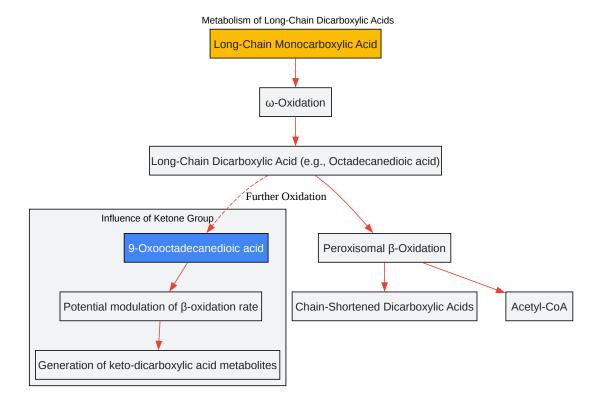
Workflow for Synthesis and Characterization Synthesis Start Dihydroxyoctadecanedioic acid ester Selective Oxidation Keto-diester Purification Hydrolysis Column Chromatography Recrystallization Characterization Crude 9-Oxooctadecanedioic acid Pure 9-Oxooctadecanedioic acid MS NMR IR MP



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Caption: Synthesis and characterization workflow.

Conceptual Metabolic Pathway





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Caption: Conceptual metabolic pathway for dicarboxylic acids.

Conclusion

The structural isomers of **9-oxooctadecanedioic acid** represent a class of molecules with unexplored potential. While direct experimental data is limited, this guide provides a foundational understanding based on established chemical and biological principles. The synthesis of these compounds, likely achievable through multi-step oxidation of appropriate precursors, would open avenues for detailed investigation of their physicochemical properties and biological activities. Future research should focus on the development of selective synthetic routes to access individual isomers and the exploration of their roles in metabolic regulation and as potential building blocks for novel materials. For drug development professionals, understanding the metabolism and potential signaling effects of these endogenous or synthetic keto-dicarboxylic acids could lead to new therapeutic strategies.

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